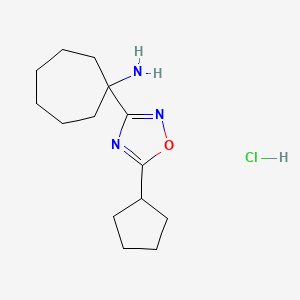

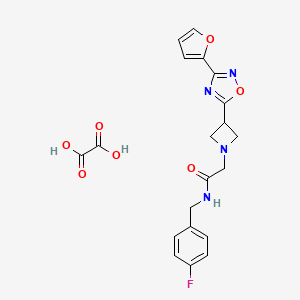

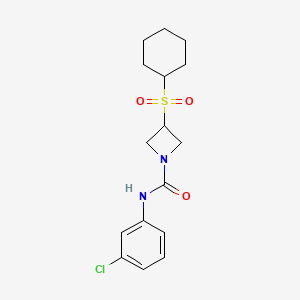

![molecular formula C20H23N3O4S B2551185 1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(2-methoxyphenyl)-2-pyrazoline CAS No. 852141-59-4](/img/structure/B2551185.png)

1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(2-methoxyphenyl)-2-pyrazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate phenyl hydrazine with a β-keto ester or β-diketone to form the pyrazoline ring. The acetyl, ethylsulfonyl, and methoxyphenyl groups would then be introduced through subsequent reactions .Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the pyrazoline ring and the attached functional groups. The electron-withdrawing nature of the acetyl and ethylsulfonyl groups could potentially influence the electron density and reactivity of the pyrazoline ring.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The acetyl group could undergo nucleophilic acyl substitution reactions, while the ethylsulfonyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar sulfonyl and acetyl groups could increase its solubility in polar solvents .Applications De Recherche Scientifique

Synthesis and Characterization

This compound belongs to the class of heterocyclic compounds known as pyrazoles. It has a unique structure with an acetyl group, a methoxyphenyl moiety, and a sulfonamide functional group. The synthesis involves the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide or a one-pot reaction of 3-acetyl-2,5-dichlorothiophene with the corresponding aldehyde and thiosemicarbazide . The newly synthesized compound’s structure is confirmed using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, DEPT-135, and mass spectrometry analysis.

Antimicrobial Activity

The compound exhibits moderate antimicrobial activity against Bacillus subtilis and Penicillium fimorum. Specifically, compound (3b) shows inhibition zones of 14 ± 0.5 mm and 18 ± 0.75 mm, respectively. Other synthesized compounds do not display significant activity against the tested microbes .

Antioxidant Properties

Compound (2a) and (2e) demonstrate excellent antioxidant activity, with percentages of 95.2% and 96.3%, respectively. These values compare favorably to the control (ascorbic acid) and other synthesized compounds. The compound’s antioxidant potential makes it promising for further investigation .

Molecular Docking Study

To evaluate the compound’s potential as a drug, molecular docking studies were conducted with cytochrome P450 14 alpha-sterol demethylase (CYP51). All synthesized compounds exhibit good affinity with CYP51, with compounds (3a) and (3b) showing the highest affinity and lowest binding energies .

Other Potential Applications

While the above fields are well-studied, there may be additional applications for this compound. Further research could explore its cytotoxicity against human tumor cell lines, anti-inflammatory properties, or other biological activities .

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with.

Safety and Hazards

Propriétés

IUPAC Name |

N-[3-[2-acetyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S/c1-4-28(25,26)22-16-9-7-8-15(12-16)18-13-19(23(21-18)14(2)24)17-10-5-6-11-20(17)27-3/h5-12,19,22H,4,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVMWYAIFNHYOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3OC)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

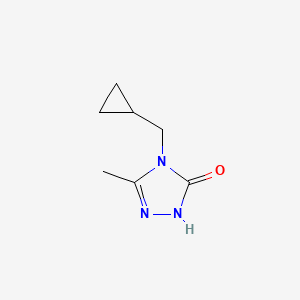

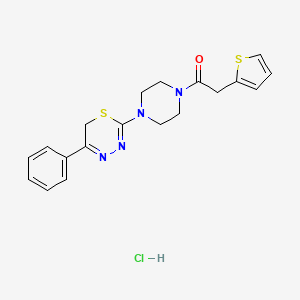

![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2551103.png)

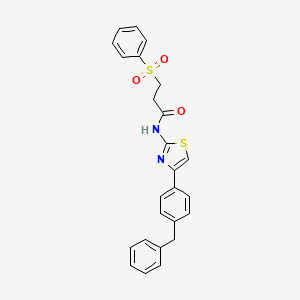

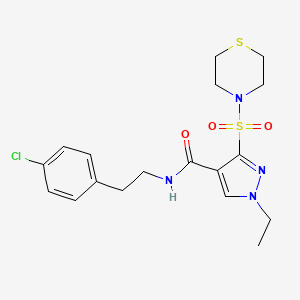

![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2551111.png)

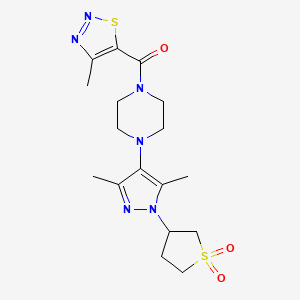

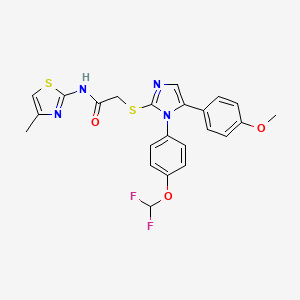

![2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2551114.png)

![2-[4-(2-Methylsulfanylbenzimidazol-1-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2551124.png)